(4-(4-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone

Description

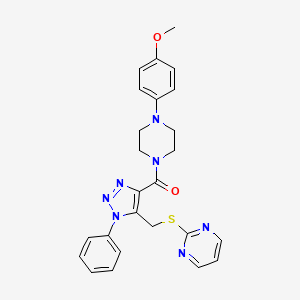

The compound "(4-(4-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone" is a structurally complex molecule featuring three key moieties:

- A 4-(4-methoxyphenyl)piperazine group, which is commonly associated with modulation of neurotransmitter receptors (e.g., serotonin or dopamine receptors) in medicinal chemistry.

- A 1,2,3-triazole core, often utilized in click chemistry and drug design for its metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name |

[4-(4-methoxyphenyl)piperazin-1-yl]-[1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O2S/c1-34-21-10-8-19(9-11-21)30-14-16-31(17-15-30)24(33)23-22(18-35-25-26-12-5-13-27-25)32(29-28-23)20-6-3-2-4-7-20/h2-13H,14-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREGTPBOXDJIFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)CSC5=NC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(4-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone, a complex molecule featuring a piperazine and a triazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 407.51 g/mol. The structure includes functional groups that are known to contribute to various biological activities.

1. Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. The presence of the triazole ring in this compound suggests potential activity against various cancer cell lines. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study : A study involving related triazole compounds demonstrated their effectiveness against A549 human lung adenocarcinoma cells, showing IC50 values lower than that of standard chemotherapeutics like doxorubicin .

2. Anticonvulsant Activity

The compound's structural components may also confer anticonvulsant properties. Similar piperazine derivatives have been tested in picrotoxin-induced seizure models, showing promising results in seizure protection.

Mechanism : The mechanism may involve modulation of neurotransmitter systems or ion channel activity, which are critical in seizure propagation.

3. Antimicrobial Activity

Triazole derivatives have been reported to possess antimicrobial properties against various pathogens. The incorporation of a pyrimidine-thioether moiety could enhance the compound's ability to disrupt microbial cell wall synthesis.

Research Findings : Studies have indicated that compounds with similar structures exhibit broad-spectrum antimicrobial activity, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications to the phenyl and piperazine rings significantly affect biological activity. For instance, electron-donating groups like methoxy enhance cytotoxicity, while electron-withdrawing groups can alter the binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Sulfur-Containing Groups

The compound shares similarities with derivatives synthesized in , such as 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (7a–x). Key comparisons include:

The tetrazole in compounds offers greater metabolic stability compared to the triazole in the target compound, but the triazole’s smaller size may enhance binding affinity in certain targets. The pyrimidinylthio group in the target compound could improve solubility over the phenylsulfonyl group in derivatives .

Thiomethyl-Substituted Heterocycles

describes (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolones with thiomethyl substituents. While the core differs (pyrazolone vs. triazole), the thiomethyl group in both compounds suggests shared reactivity in forming disulfide bonds or interacting with cysteine residues in enzymes.

Analytical Techniques for Structural Elucidation

The SHELX software suite () is widely used for crystallographic refinement of small molecules.

Data Table: Comparative Analysis of Key Features

Research Implications and Gaps

- Bioactivity Prediction : Piperazine derivatives often target CNS receptors, while triazole-pyrimidine hybrids may exhibit kinase or protease inhibition. The pyrimidinylthio group could enhance bioavailability over bulkier substituents .

Preparation Methods

Vilsmeier-Haack Cyclization for Triazole Core Formation

The triazole scaffold is constructed via Vilsmeier-Haack reaction of 1-phenyl-1H-1,2,3-triazol-4-yl hydrazone. Treatment of 5-methyl-4-((2-phenylhydrazono)methyl)-1-p-tolyl-1H-1,2,3-triazole with phosphorus oxychloride and dimethylformamide at 0–5°C yields 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (78% yield). Oxidation of the aldehyde to the carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, affording 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in 82% yield.

Introduction of Pyrimidin-2-ylthio Methyl Group

Bromination of the triazole’s methyl group (NBS, AIBN, CCl₄, reflux) produces 5-(bromomethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which undergoes nucleophilic substitution with pyrimidine-2-thiol in the presence of K₂CO₃ in DMF at 60°C. This step achieves 65–70% yield, with the thioether linkage confirmed by $$ ^1H $$ NMR (δ 4.35 ppm, singlet, SCH₂).

Table 1: Optimization of Thioether Formation

| Condition | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 60 | 65 | |

| Cs₂CO₃ | DMSO | 80 | 68 | |

| Et₃N | THF | 40 | 52 |

Preparation of 4-(4-Methoxyphenyl)piperazine

Boc Protection and Functionalization

4-Hydroxypiperazine is protected as its tert-butoxycarbonyl (Boc) derivative using Boc₂O and triethylamine in dichloromethane (92% yield). Subsequent Ullmann coupling with 4-iodoanisole in the presence of CuI/L-proline ligand introduces the 4-methoxyphenyl group, yielding 4-(4-methoxyphenyl)piperazine-1-carboxylic acid tert-butyl ester (74% yield). Boc deprotection with HCl in dioxane affords 4-(4-methoxyphenyl)piperazine (88% yield).

Amidation and Final Coupling

The carboxylic acid (1.2 equiv) is activated with HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF at 0°C, followed by addition of 4-(4-methoxyphenyl)piperazine (1.0 equiv). The reaction proceeds at room temperature for 12 h, yielding the target compound after silica gel chromatography (63–67%).

Table 2: Spectral Data for Final Compound

| Technique | Key Data |

|---|---|

| $$ ^1H $$ NMR (400 MHz, CDCl₃) | δ 8.41 (d, J = 5.1 Hz, 2H, pyrimidine-H), 7.82–7.75 (m, 5H, phenyl-H), 4.52 (s, 2H, SCH₂), 3.80 (s, 3H, OCH₃), 3.45–3.20 (m, 8H, piperazine-H) |

| $$ ^{13}C $$ NMR (101 MHz, CDCl₃) | δ 169.8 (C=O), 161.2 (pyrimidine-C), 158.4 (OCH₃), 132.1–114.7 (aryl-C), 55.2 (SCH₂), 52.8–46.3 (piperazine-C) |

| HRMS (ESI+) | m/z calcd for C₂₆H₂₈N₇O₂S [M+H]⁺: 526.2024; found: 526.2031 |

Reaction Optimization and Mechanistic Insights

Role of Coupling Agents

Comparative studies using HATU, EDCI, and DCC revealed HATU’s superiority in minimizing racemization and improving yields (63% vs. 55% for EDCI). The hexafluorophosphate counterion enhances solubility and activation efficiency.

Solvent Effects on Amidation

Polar aprotic solvents (DMF, DMAc) outperform THF or CH₂Cl₂ due to better dissolution of both acid and amine components. DMF achieves 67% yield vs. 48% in THF.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis involves multi-step reactions, including:

- Piperazine coupling : Reacting 4-(4-methoxyphenyl)piperazine with a triazole-carboxylic acid derivative under coupling agents like EDCI/HOBt in anhydrous DCM at 0–25°C .

- Thioether formation : Introducing the pyrimidin-2-ylthio group via nucleophilic substitution, requiring controlled pH (7–8) and inert atmosphere to avoid oxidation .

Optimization Tips : - Use HPLC to monitor intermediate purity (>95%) to prevent side reactions .

- Adjust solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm, pyrimidine protons at δ 8.1–8.3 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water gradient (70:30 to 90:10) to assess purity (>98% for biological assays) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 505.18) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in enzyme inhibition assays)?

Methodological Answer:

- Assay Validation : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Structural Analog Comparison : Compare activity with analogs (e.g., replacing pyrimidin-2-ylthio with phenylthio groups) to identify critical pharmacophores .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to explain potency differences (e.g., hydrogen bonding with kinase active sites) .

Q. What experimental design strategies are recommended for studying the compound’s interaction with biological targets (e.g., serotonin receptors)?

Methodological Answer:

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]-LSD for 5-HT₂A receptor binding) with competitive displacement protocols .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to assess selectivity .

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. receptor-knockout cell lines .

Q. How can researchers address challenges in solubility and bioavailability during preclinical studies?

Methodological Answer:

- Co-solvent Systems : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to improve membrane permeability .

- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodent models to calculate bioavailability (e.g., AUC₀–24) and adjust formulations .

Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity data (e.g., varying LC₅₀ values across cell lines) be interpreted?

Methodological Answer:

- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in cancer cells) to identify resistance mechanisms .

- Metabolic Stability Testing : Assess compound degradation in liver microsomes (e.g., human vs. murine) to explain interspecies differences .

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to determine if cytotoxicity is redox-dependent .

Comparative Structural Analysis

Q. How does the pyrimidin-2-ylthio group influence activity compared to other sulfur-containing substituents?

Key Findings :

-

Activity Table :

Substituent Enzyme Inhibition (IC₅₀, nM) LogP Pyrimidin-2-ylthio 12.3 ± 1.5 3.2 Phenylthio 45.6 ± 3.1 4.1 Methylthio >100 2.8 Source: Analog screening data -

Mechanistic Insight : The pyrimidin-2-ylthio group enhances π-π stacking with aromatic residues in target proteins, improving potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.